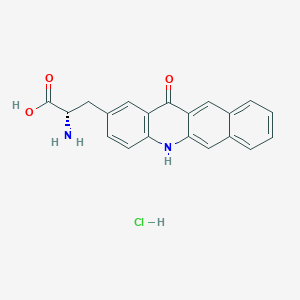
4-Chloro-3-fluoro-2-hydroxyphenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-fluoro-2-hydroxyphenylboronic acid is an arylboronic acid . It can be an effective catalyst for amidation and esterification of carboxylic acids . It can also be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .
Molecular Structure Analysis
The molecular formula of this compound is C6H5BClFO3 . Its molecular weight is 190.37 g/mol . The InChI code for this compound is 1S/C6H5BClFO3/c8-4-2-1-3 (7 (11)12)6 (10)5 (4)9/h1-2,10-12H .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Fluorescence Quenching Mechanism
A study explored the fluorescence quenching mechanisms of boronic acid derivatives, including compounds related to 4-Chloro-3-fluoro-2-hydroxyphenylboronic acid. The research utilized Stern-Volmer kinetics to understand the fluorescence behavior in these compounds, revealing insights into their static quenching mechanism and providing a basis for their use in fluorescence-based detection and sensor applications (Geethanjali, Nagaraja, & Melavanki, 2015).
Antifungal Activity
Research on the antifungal properties of formylphenylboronic acids, including fluorinated derivatives, has shown significant activity against fungal strains such as Aspergillus, Fusarium, Penicillium, and Candida. These findings highlight the potential of fluorine-substituted boronic acids in developing new antifungal agents, underscoring the importance of the fluorine position and tautomeric cyclization equilibria (Borys et al., 2019).
Synthesis of Heterocyclic Compounds
A study focused on the synthesis and structural investigation of benziodoxaborole derivatives, showcasing the versatility of fluorinated phenylboronic acids in synthesizing new heterocyclic compounds. The research emphasizes the potential applications of these compounds in materials science and pharmaceuticals, particularly due to their partially aromatic character and unique structural features (Nemykin et al., 2011).
Building Blocks for Silicon-Containing Drugs
The synthesis of silicon-containing drugs has been enhanced through the use of phenylboronic acids as building blocks. Research into compounds such as 4-((2-fluoro-5-pyridyl)dimethylsilyl)phenylboronic acid demonstrates their potential in creating novel drugs, highlighting the role of boronic acids in advancing organosilicon chemistry and drug design (Troegel et al., 2009).
Recognition of Hydrophilic Compounds
Studies on self-assembled aggregates of fluoroalkylated acrylamide oligomers have revealed their ability to selectively recognize and transfer hydrophilic amino and N,N-dimethylamino compounds from aqueous solutions. This research points to the potential use of fluorinated boronic acids in creating selective recognition systems for organic synthesis and sensor technologies (Sawada et al., 2000).
Safety and Hazards
The safety information for 4-Chloro-3-fluoro-2-hydroxyphenylboronic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
Mécanisme D'action
Biochemical Pathways
Boronic acids are often used in suzuki coupling reactions, which are widely used in organic synthesis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 4-Chloro-3-fluoro-2-hydroxyphenylboronic acid, it is recommended to handle it in a well-ventilated place and avoid formation of dust and aerosols . These precautions suggest that the compound’s action could be influenced by environmental conditions such as ventilation and dust levels.
Propriétés
IUPAC Name |
(4-chloro-3-fluoro-2-hydroxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BClFO3/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2,10-12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAINWUUKTXUPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Cl)F)O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














